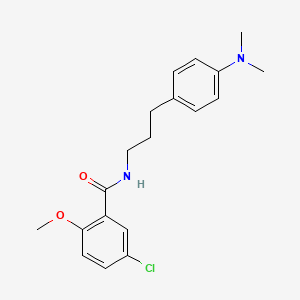

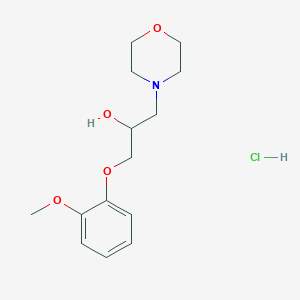

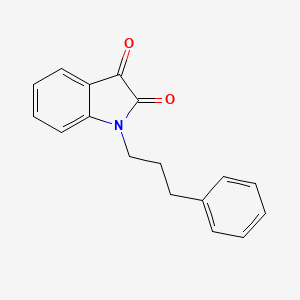

1-(2-Methoxyphenoxy)-3-morpholinopropan-2-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(2-Methoxyphenoxy)-3-morpholinopropan-2-ol hydrochloride” is a chemical compound that is used for research and development . It’s important to note that this compound is not intended for medicinal or household use .

Synthesis Analysis

While specific synthesis methods for “1-(2-Methoxyphenoxy)-3-morpholinopropan-2-ol hydrochloride” were not found, similar compounds have been synthesized using various methods. For instance, the synthesis of m-aryloxy phenols has been achieved through innovative synthetic methods, allowing for the preparation of complex m-aryloxy phenols with functional groups .Molecular Structure Analysis

The molecular structure of “1-(2-Methoxyphenoxy)-3-morpholinopropan-2-ol hydrochloride” is complex. An analysis of a similar compound, 3-(2-methoxyphenoxy) propane-1,2-diol, was conducted using ab initio and density functional theory .Wissenschaftliche Forschungsanwendungen

Methoxychlor as a Model for Environmental Estrogens

Methoxychlor, a chlorinated hydrocarbon pesticide with proestrogenic activity, serves as a model for understanding the environmental impact of estrogens. Its metabolism to active estrogenic forms and effects on fertility and development highlight the significance of studying similar compounds for environmental health implications (Cummings, 1997).

Morpholino Oligos in Gene Function

Morpholino oligos, which share part of the name with the compound of interest, have been tested across various model organisms for their ability to inhibit gene function, underscoring their utility in genetic studies and potential therapeutic applications (Heasman, 2002).

Chlorogenic Acid in Metabolic Syndrome

Chlorogenic acid showcases the therapeutic potential of phenolic compounds in treating metabolic syndrome, demonstrating the importance of chemical studies on similar compounds for understanding their health-promoting properties (Santana-Gálvez et al., 2017).

Organophosphate Pre-treatment Studies

Studies on reversible AChE inhibitors as pre-treatment for organophosphate exposure illustrate the critical need for understanding the biochemical interactions and protective mechanisms of chemical compounds, which could relate to the study of "1-(2-Methoxyphenoxy)-3-morpholinopropan-2-ol hydrochloride" in similar contexts (Lorke & Petroianu, 2018).

Antioxidant Capacity Assays

The review on the chemistry behind antioxidant capacity assays provides a foundation for assessing the antioxidant potential of various compounds, including methoxyphenols, which could offer insights into the research applications of the compound (Huang, Ou, & Prior, 2005).

Safety and Hazards

“1-(2-Methoxyphenoxy)-3-morpholinopropan-2-ol hydrochloride” should be handled with care. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

1-(2-Methoxyphenoxy)-3-morpholinopropan-2-ol hydrochloride is a compound that is structurally similar to guaifenesin . Guaifenesin is an expectorant commonly found in over-the-counter (OTC) products for the symptomatic relief from congested chests and coughs associated with cold, bronchitis, and/or other breathing illnesses . The primary targets of guaifenesin are the mucus-secreting cells in the respiratory tract .

Mode of Action

Guaifenesin acts by loosening mucus in the airways and making coughs more productive . It is believed to increase the volume and reduce the viscosity of secretions in the trachea and bronchi, thus promoting more effective removal of mucus and foreign particles from the respiratory tract .

Biochemical Pathways

It is known that guaifenesin facilitates productive cough to manage chest congestion . It is also suggested that guaifenesin possesses and is capable of demonstrating anticonvulsant and muscle relaxant effects to some degree possibly by acting as an NMDA receptor antagonist .

Pharmacokinetics

After oral administration of guaifenesin, the agent experiences rapid hydrolysis, with β-(2-methoxyphenoxy)-lactic acid found as the major urinary metabolite but no parent drug detectable in the urine . This suggests that 1-(2-Methoxyphenoxy)-3-morpholinopropan-2-ol hydrochloride may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The primary result of guaifenesin’s action is the relief of symptoms associated with mucus congestion in the respiratory tract. This includes a reduction in chest congestion and the facilitation of a more productive cough .

Action Environment

The efficacy and stability of guaifenesin can be influenced by various environmental factors. For instance, hydration status can impact the effectiveness of guaifenesin, as adequate hydration is necessary for the thinning and loosening of mucus. Additionally, factors such as pH levels in the body, the presence of other medications, and individual metabolic differences can also influence the action of guaifenesin .

Eigenschaften

IUPAC Name |

1-(2-methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4.ClH/c1-17-13-4-2-3-5-14(13)19-11-12(16)10-15-6-8-18-9-7-15;/h2-5,12,16H,6-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRLHGHNPLFKOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(CN2CCOCC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chloro-4-methylphenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2890869.png)

![5-((4-Benzylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2890873.png)

![3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2890878.png)